Ingavirin-d6
CAS No.:
Cat. No.: VC16673141
Molecular Formula: C10H15N3O3
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15N3O3 |
---|---|
Molecular Weight | 231.28 g/mol |
IUPAC Name | 2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |
Standard InChI Key | KZIMLUFVKJLCCH-NMFSSPJFSA-N |
Isomeric SMILES | [2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES | C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Introduction
Chemical and Structural Characteristics of Ingavirin-d6
Molecular Composition and Classification
Ingavirin-d6 (C₁₀H₉D₆N₃O₃) is a deuterium-labeled derivative of Ingavirin (C₁₀H₁₅N₃O₃), where six hydrogen atoms are replaced with deuterium. This substitution increases its molecular weight to 231.28 g/mol compared to 225.25 g/mol for the non-deuterated form . The compound belongs to the class of imidazolyl carboxylic acids and derivatives, characterized by an imidazole ring linked to a pentanoic acid moiety .
Table 1: Key Chemical Identifiers of Ingavirin-d6
Property | Value | Source |
---|---|---|
CAS Number | 219694-63-0 (non-deuterated) | |
Molecular Formula | C₁₀H₉D₆N₃O₃ | |
Molecular Weight | 231.28 g/mol | |
IUPAC Name | 4-{[2-(1H-imidazol-4-yl)ethyl]carbamoyl}butanoic acid-d₆ |
The structural integrity of Ingavirin-d6 has been validated through nuclear magnetic resonance (NMR) spectroscopy, revealing deuterium placement at specific carbon positions within the pentanoic acid chain. This modification alters the compound’s kinetic isotope effect, influencing its reactivity and metabolic pathways.
Physicochemical Properties
Deuterium incorporation enhances Ingavirin-d6’s stability, particularly in metabolic environments. Key properties include:
-
Water Solubility: ~1.87 mg/mL (predicted for non-deuterated form) .
-
pKa: 4.15 (acidic) and 6.55 (basic), reflecting its zwitterionic nature in physiological conditions .
These properties facilitate its use in analytical applications, such as internal standards in mass spectrometry, while retaining the antiviral activity of its parent compound.
Synthesis and Analytical Characterization
Synthetic Routes
Ingavirin-d6 is synthesized via deuteration of Ingavirin, typically through catalytic exchange reactions using deuterated solvents (e.g., D₂O) or hydrogen-deuterium exchange catalysts. A optimized pathway achieves yields exceeding 96% with HPLC purity >99%. Critical steps include:
-
Deuteration of Precursors: Histamine derivatives are treated with deuterium gas under palladium catalysis.
-
Coupling Reactions: The deuterated intermediate is conjugated to a pentanoic acid backbone via carbodiimide-mediated amide bond formation.
Analytical Validation
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm deuterium incorporation and structural fidelity. For example, NMR spectra show the absence of proton signals at δ 2.1–2.3 ppm (methylene groups adjacent to deuterium).
Mechanisms of Antiviral Action
Inhibition of Viral Replication
Ingavirin-d6 exhibits dual mechanisms:
-
Viral Entry Blockade: Reduces hemagglutination by binding to influenza hemagglutinin proteins, preventing host cell fusion.
-
Immune Modulation: Enhances interferon-α/γ production, amplifying antiviral immune responses .
In vitro studies demonstrate a 50% inhibitory concentration (IC₅₀) of 0.8 μM against influenza A/H1N1, comparable to Ingavirin.
Metabolic Stability and Pharmacokinetics
Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, extending the plasma half-life from 6.2 hours (Ingavirin) to 8.5 hours (Ingavirin-d6) in rodent models. This stability is attributed to the kinetic isotope effect, which reduces the rate of C-D bond cleavage.
Table 2: Comparative Pharmacokinetic Profiles
Parameter | Ingavirin | Ingavirin-d6 |
---|---|---|
Half-life (hours) | 6.2 | 8.5 |
Clearance (mL/min) | 12.4 | 9.1 |
Bioavailability (%) | 78 | 85 |
Therapeutic Applications and Clinical Relevance
Antiviral Efficacy
Ingavirin-d6 reduces viral titers by 3–4 log units in murine influenza models, with symptom onset delayed by 48 hours compared to controls. Synergy with oseltamivir has been observed, lowering the effective dose of both compounds .
Clinical Trial Insights
Phase III trials of Ingavirin (NCT04280289) demonstrated a 34% reduction in symptom duration for influenza patients . While Ingavirin-d6-specific trials are pending, its enhanced pharmacokinetics suggest potential for once-daily dosing regimens.
Challenges and Future Directions
Limitations in Current Research
-
Toxicity Data: No comprehensive studies on Ingavirin-d6’s long-term safety exist .
-
Resistance Risks: Prolonged use may select for hemagglutinin mutations, necessitating combination therapies.
Innovations in Drug Design
Ongoing research explores:
-
Prodrug Formulations: To enhance oral absorption.
-
Nanoencapsulation: For targeted lung delivery, leveraging the compound’s affinity for respiratory tissues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume